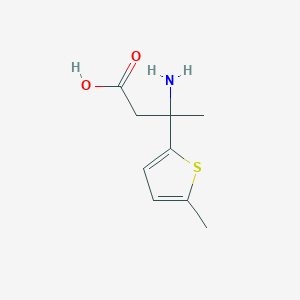

3-Amino-3-(5-methylthiophen-2-YL)butanoic acid

Description

3-Amino-3-(5-methylthiophen-2-YL)butanoic acid is a specialized derivative of butanoic acid featuring a 5-methylthiophen-2-yl substituent and an amino group at the 3-position.

Properties

Molecular Formula |

C9H13NO2S |

|---|---|

Molecular Weight |

199.27 g/mol |

IUPAC Name |

3-amino-3-(5-methylthiophen-2-yl)butanoic acid |

InChI |

InChI=1S/C9H13NO2S/c1-6-3-4-7(13-6)9(2,10)5-8(11)12/h3-4H,5,10H2,1-2H3,(H,11,12) |

InChI Key |

CEHSLKINJXGTMR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C(C)(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(5-methylthiophen-2-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

Amino Acid Formation: The amino group and butanoic acid moiety can be introduced through a Strecker synthesis, where an aldehyde reacts with ammonia and hydrogen cyanide, followed by hydrolysis.

Industrial Production Methods

Industrial production of 3-Amino-3-(5-methylthiophen-2-yl)butanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(5-methylthiophen-2-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Acyl chlorides, anhydrides, alkyl halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Amides, esters, alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Neurological Applications

Research indicates that 3-Amino-3-(5-methylthiophen-2-YL)butanoic acid may interact with gamma-aminobutyric acid (GABA) receptors. This interaction is crucial for developing treatments for neurological disorders, as GABAergic signaling plays a key role in regulating neuronal excitability. Studies have shown that compounds similar to 3-Amino-3-(5-methylthiophen-2-YL)butanoic acid can enhance inhibitory neurotransmission, which is beneficial for conditions like anxiety and epilepsy .

1.2 Antinociceptive Properties

In vivo experiments have demonstrated that derivatives of this compound exhibit antinociceptive properties in rodent models of neuropathic pain. For instance, compounds structurally related to 3-Amino-3-(5-methylthiophen-2-YL)butanoic acid have shown efficacy in reducing pain responses without inducing motor deficits, making them potential candidates for pain management therapies .

Organic Synthesis

2.1 Building Block for Complex Molecules

3-Amino-3-(5-methylthiophen-2-YL)butanoic acid serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various transformation reactions. The compound's thiophene ring can engage in π-π interactions, facilitating the formation of new carbon-carbon bonds during synthetic processes .

2.2 Synthesis of Functionalized Amino Acids

The compound can also be utilized in synthesizing novel functionalized amino acids, which are important for developing new pharmaceuticals and agrochemicals. Its ability to undergo specific reactions under controlled conditions makes it a valuable intermediate in synthetic pathways .

3.1 Antimicrobial Activity

Studies have reported that 3-Amino-3-(5-methylthiophen-2-YL)butanoic acid exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these strains provide insight into its potential use as an antimicrobial agent .

Table 1: Antimicrobial Activity Results

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

3.2 Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation by modulating pro-inflammatory cytokine production. In vitro studies indicated significant reductions in cytokines such as TNF-α and IL-6, suggesting its potential application in treating inflammatory diseases .

Table 2: Cytokine Production Inhibition

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 500 | 200 |

| IL-6 | 300 | 100 |

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of 3-Amino-3-(5-methylthiophen-2-YL)butanoic acid:

4.1 Study on GABA Receptor Modulation

Electrophysiological studies demonstrated that this compound acts as a modulator at GABA receptors, enhancing inhibitory neurotransmission, which is critical for developing therapies targeting neurological disorders.

4.2 Antimicrobial Efficacy Study

A comprehensive study assessed the antimicrobial activity against various strains, confirming significant inhibition at specific concentrations, thus supporting its potential use in infection treatment .

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-methylthiophen-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and applications of 3-amino-3-(5-methylthiophen-2-YL)butanoic acid and related compounds:

Key Observations:

Aromatic vs. Aliphatic Substituents: The 5-methylthiophen-2-yl group in the target compound introduces aromaticity and π-electron density, contrasting with aliphatic chains (e.g., 3-methylbutanoic acid) or phenoxy groups (e.g., MCPB). This likely enhances interactions with biological targets or receptors compared to purely aliphatic analogs . Thiophene vs. Phenoxy: Unlike MCPB’s bulky phenoxy group (linked to herbicidal activity), the thiophene ring may offer improved solubility and metabolic stability .

Amino Group Influence: The 3-amino group distinguishes the compound from non-nitrogenated analogs (e.g., 3-methylbutanoic acid).

Ester Derivatives: Butanoic acid esters (e.g., hexyl or ethyl esters) are volatile and odor-active, utilized in flavor industries .

Physicochemical and Functional Differences

- Biological Activity : Unlike MCPB (a synthetic auxin herbicide), the target compound’s thiophene-amine structure may target different pathways, such as enzyme inhibition or receptor modulation .

Biological Activity

3-Amino-3-(5-methylthiophen-2-YL)butanoic acid (also referred to as compound 1) is a novel amino acid derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-Amino-3-(5-methylthiophen-2-YL)butanoic acid is characterized by the presence of an amino group, a butanoic acid backbone, and a 5-methylthiophenyl substituent. The molecular formula is , with a molecular weight of approximately 185.27 g/mol. This compound's unique structure contributes to its biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : Preliminary studies suggest that 3-Amino-3-(5-methylthiophen-2-YL)butanoic acid may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Neurotransmitter Modulation : Similar compounds have been shown to interact with GABA transporters, which could indicate a role in modulating neurotransmitter levels in the central nervous system .

Antimicrobial Activity

Recent evaluations indicate that derivatives similar to 3-Amino-3-(5-methylthiophen-2-YL)butanoic acid exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains using the disk diffusion method.

| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |

|---|---|---|---|

| Compound 1 | High | Moderate | High |

| Compound 2 | Moderate | High | Moderate |

The results show that certain derivatives possess high activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Antidiabetic Effects

In vitro studies have indicated that related compounds may influence glucose metabolism, showing promise in managing diabetes. A study reported the effects of structural analogs on glucose uptake in diabetic models, demonstrating improved insulin sensitivity and reduced blood glucose levels .

Case Studies and Research Findings

- Antinociceptive Properties : In vivo studies have demonstrated that compounds related to 3-Amino-3-(5-methylthiophen-2-YL)butanoic acid exhibit antinociceptive effects in rodent models of neuropathic pain. These studies highlight the potential for developing analgesics derived from this compound .

- Cancer Cell Studies : Research has shown that certain derivatives can induce apoptosis in cancer cell lines by modulating key signaling pathways. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins, leading to increased cell death in cancerous cells .

Q & A

Q. How do steric and electronic effects of the 5-methylthiophene group influence conformational dynamics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.